molecular formula C8H8N2O2 B1526052 2-Cyclopropyl-5-nitropyridine CAS No. 1190380-55-2

2-Cyclopropyl-5-nitropyridine

Cat. No. B1526052
M. Wt: 164.16 g/mol
InChI Key: QZZQXRLRLSTKJL-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-nitropyridine is a chemical compound with the molecular formula C8H8N2O2 . It has a molecular weight of 164.16 .


Synthesis Analysis

The synthesis of nitropyridine derivatives, such as 2-Cyclopropyl-5-nitropyridine, involves a process where pyridine and substituted pyridines react with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-5-nitropyridine is elucidated by single-crystal X-ray diffraction analysis . It belongs to a monoclinic system .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

2-Cyclopropyl-5-nitropyridine has a molecular weight of 164.16 . The compound is stored in a sealed, dry environment at 2-8°C . The crystal structure of the compound belongs to a monoclinic system .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 2-Cyclopropyl-5-nitropyridine has been synthesized through various methods. One approach involves reactions of 1-methyl-3,5-dinitropyridin-2(1H)-one with cyclic and acyclic ketones in the presence of ammonia, resulting in previously unknown 2-cyclopropyl-5-nitropyridines (Sagitullina et al., 2009). Another method described the synthesis of nitropyridine compounds, including 2-cyclopropyl-5-nitropyridine, for use in organic synthesis, particularly in heterocyclic drugs and cytokine inhibitors (Li Zhan-cheng, 2011).

  • Molecular and Crystal Structures : The molecular and crystal structures of derivatives of 2-cyclopropyl-5-nitropyridine have been extensively studied. For example, vibrational studies and quantum chemical calculations were conducted on related compounds to understand their molecular structures (Bryndal et al., 2012).

  • Synthetic Precursors : 2-Cyclopropyl-5-nitropyridine has been used as a precursor in the synthesis of various biologically active compounds. It is particularly valuable due to its unique moieties found in natural products and biologically active compounds. For instance, it has been used to create cyclopropyl-amino acids (Ghosh et al., 2023).

Applications in Medicinal Chemistry

  • Synthesis of Biologically Active Compounds : Nitropyridines, including 2-cyclopropyl-5-nitropyridine, are used as intermediates for the synthesis of compounds with pharmaceutical and agrochemical importance. Their derivatives are known for their role in creating biologically active compounds (Le & Nishiwaki, 2018).

  • Glycosyltransferase Inhibitors : One study presented the synthesis of (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides, derived from 2-cyclopropyl-5-nitropyridine, used in the synthesis of uridine derivatives. These compounds are potential glycosyltransferase inhibitors (Komor et al., 2012).

Nonlinear Optical Materials

  • Electro-Optical Effects : Derivatives of 2-cyclopropyl-5-nitropyridine, such as 2-adamantylamino-5-nitropyridine, have been studied for their potential as nonlinear optical (NLO) materials. These studies include crystal structures, molecular mechanics calculations, and the examination of linear and quadratic electro-optical effects (Antipin et al., 2001).

Safety And Hazards

The safety data sheet for nitropyridine derivatives indicates that they can be harmful if swallowed and may cause skin irritation and serious eye damage . They may also cause respiratory irritation and are very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for 2-Cyclopropyl-5-nitropyridine could involve its use in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

properties

IUPAC Name

2-cyclopropyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-10(12)7-3-4-8(9-5-7)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZQXRLRLSTKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731300
Record name 2-Cyclopropyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-nitropyridine

CAS RN

1190380-55-2
Record name 2-Cyclopropyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GP Sagitullina, AK Garkushenko… - Russian journal of …, 2009 - Springer
… 3,5-Dinitropyridin-2(1H)-one (I) reacted with cyclopropyl methyl ketone (IVa) [5] in the presence of ammonia to give 2-cyclopropyl-5-nitropyridine (Va) in 85% yield. Presumably, this …
Number of citations: 13 link.springer.com

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